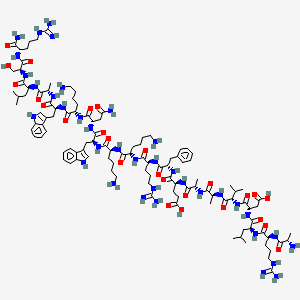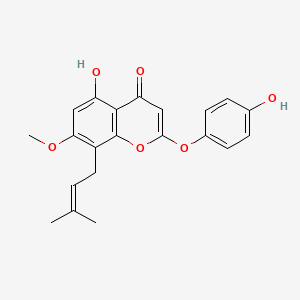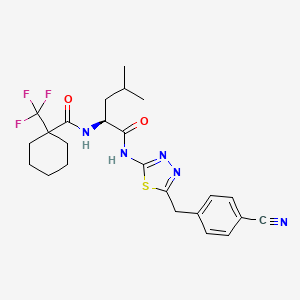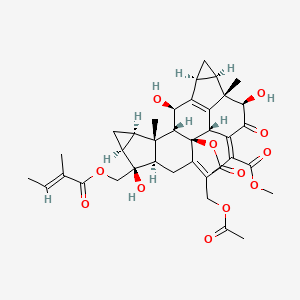
STING agonist-27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
STING agonist-27 is a compound that activates the stimulator of interferon genes (STING) pathway, which is a crucial component of the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines that play a role in immune activation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-27 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of amidobenzimidazole derivatives, which are known for their STING-activating properties . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
STING agonist-27 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of this compound, which may exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
STING agonist-27 has a wide range of scientific research applications, including:
Cancer Immunotherapy: It is used to enhance the immune response against tumors by activating the STING pathway, leading to increased production of type I interferons and other cytokines
Vaccine Adjuvants: It is used as an adjuvant to boost the efficacy of vaccines by enhancing the immune response to the antigen.
Infectious Disease Research: It is used to study the immune response to viral and bacterial infections, as the STING pathway plays a crucial role in detecting and responding to these pathogens.
Autoimmune Disease Research: It is used to investigate the role of the STING pathway in autoimmune diseases, where dysregulation of this pathway may contribute to disease pathogenesis.
Mecanismo De Acción
STING agonist-27 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane . Upon binding, STING undergoes a conformational change that leads to its oligomerization and recruitment of TANK-binding kinase 1 (TBK1) . This, in turn, activates the transcription factors interferon regulatory factor 3 (IRF3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to the production of type I interferons and pro-inflammatory cytokines . These cytokines play a crucial role in activating and recruiting immune cells to the site of infection or tumor, thereby enhancing the immune response .
Comparación Con Compuestos Similares
Similar Compounds
Cyclic GMP-AMP (cGAMP): A natural STING agonist that activates the STING pathway by binding to the same site as STING agonist-27.
Amidobenzimidazole Derivatives: Synthetic compounds that also activate the STING pathway and are structurally similar to this compound.
Dimeric Amidobenzimidazole (diABZI): A potent STING agonist that has been shown to enhance the immune response in preclinical studies.
Uniqueness of this compound
This compound is unique in its ability to potently activate the STING pathway with high specificity and efficacy . Its synthetic versatility allows for the generation of various derivatives with potentially improved pharmacological properties . Additionally, its ability to enhance the immune response makes it a valuable tool in cancer immunotherapy and other therapeutic applications .
Propiedades
Fórmula molecular |
C40H50N14O6 |
|---|---|
Peso molecular |
822.9 g/mol |
Nombre IUPAC |
3-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C40H50N14O6/c1-5-53-30(18-24(3)48-53)37(57)46-39-44-28-20-26(34(41)55)22-32(60-15-9-10-50-13-16-59-17-14-50)33(28)51(39)11-7-8-12-52-36-29(21-27(23-43-36)35(42)56)45-40(52)47-38(58)31-19-25(4)49-54(31)6-2/h18-23H,5-17H2,1-4H3,(H2,41,55)(H2,42,56)(H,44,46,57)(H,45,47,58) |
Clave InChI |
DDNWCRGYCCSHQM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)
![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)

![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)







![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)


